
nutlin-3A
Overview
Description
Nutlin-3A is a cis-imidazoline analogue and a potent small-molecule inhibitor of the MDM2-p53 interaction. It binds selectively to the hydrophobic p53-binding pocket of MDM2 with an IC50 of 90 nM, effectively disrupting MDM2-mediated degradation of the tumor suppressor p53 . This stabilization of p53 activates its downstream pro-apoptotic and cell cycle arrest pathways, making this compound a promising therapeutic candidate in cancers with wild-type (WT) TP52. Preclinical studies demonstrate its efficacy in osteosarcoma, prostate cancer, liposarcomas, and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nutlin-3A is synthesized through a multi-step process involving the formation of the imidazoline core and subsequent functionalization The synthesis typically begins with the preparation of the key intermediate, which involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an imine This imine is then cyclized with glyoxal to yield the imidazoline core
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Interaction with MDM2
Nutlin-3A binds to MDM2, preventing its interaction with p53. This reaction is crucial for stabilizing p53 and activating its tumor suppressor functions.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis through both transcription-dependent and transcription-independent pathways, particularly in cells with wild-type p53 .
Effects on Cellular Signaling
This compound influences various signaling pathways by modulating the levels of proteins involved in cell cycle regulation and apoptosis:
Protein | Effect of this compound |
---|---|
p53 | Stabilization and activation |
MDM2 | Decrease in levels due to inhibition |
p21 | Upregulation leading to cell cycle arrest |
This compound represents a promising therapeutic agent for cancers characterized by wild-type p53 due to its ability to disrupt the MDM2-p53 interaction, leading to enhanced tumor suppression mechanisms. Ongoing research continues to explore its efficacy across various cancer types and potential combinations with other therapeutic agents.
-
Future Directions
Further studies are warranted to elucidate the full spectrum of this compound's interactions at the molecular level and its long-term effects in clinical settings. Investigating combination therapies with other chemotherapeutics could enhance its efficacy against resistant cancer phenotypes.
This comprehensive analysis highlights the significance of this compound as a targeted therapy in oncology, providing insights into its chemical behavior and therapeutic potential based on diverse research findings.
Scientific Research Applications
Melanoma
A study demonstrated that nutlin-3A delivered via ethosomes significantly enhanced anti-melanoma activity. The treatment led to a reduction in viable cells by over 80% and modulated proteins involved in survival and apoptosis, indicating a potential for developing ethosome-based medicinal products for melanoma treatment .
Adrenocortical Carcinoma
This compound has shown potent inhibitory effects on adrenocortical carcinoma with CTNNB1 mutations. It reduced tumor growth without toxicity in vivo and affected hormonal secretion from tumor cells, suggesting its therapeutic potential in this aggressive cancer type .
Ewing Sarcoma
Preclinical studies indicated that this compound is a promising therapeutic agent for Ewing sarcoma, particularly in tumors with wild-type p53. The compound's ability to activate p53 has been linked to significant antitumor effects across various sarcomas .
Glioblastoma
In glioblastoma cell lines, this compound induced p53-dependent apoptosis and enhanced radiation response in wild-type p53 cells. However, it was ineffective in cells with mutant p53, highlighting the importance of p53 status in treatment efficacy .
Non-Small Cell Lung Cancer
Recent findings suggest that this compound can sensitize KRAS mutant/p53 wild-type non-small cell lung cancer cells by inhibiting the KRAS-PI3K/Akt-mTOR pathway. This mechanism may provide an alternative treatment strategy for patients with specific genetic profiles .
Case Studies
Additional Applications
Beyond its anticancer properties, this compound has been explored for its anti-inflammatory and neuroprotective effects. Research indicates that it may also enhance physical function in tumor-bearing mice when combined with exercise, suggesting broader therapeutic implications beyond oncology .
Mechanism of Action
Nutlin-3A exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis . The activation of p53 results in the induction of various downstream effects, including the upregulation of pro-apoptotic proteins such as BAX and PUMA, and the downregulation of anti-apoptotic proteins like BCL-2.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Mechanistic Differences
Nutlin-3A is the active enantiomer of the racemic Nutlin-3 mixture, with 150-fold higher affinity for MDM2 than its inactive counterpart, Nutlin-3b . Key structural analogs and competitors include:
Mechanistic Insights :
- Isoform Selectivity : this compound shows negligible activity against the MDM2-B isoform (IC50: 0.21 μM vs. 39 μM for WT MDM2) due to structural differences in the binding pocket .
- MDMX Interaction: While this compound binds MDMX-S (a splice variant), it cannot disrupt MDMX/TP53 complexes, limiting efficacy in tumors overexpressing MDMX .
Functional Comparisons in Preclinical Models
Synergy with Chemotherapy
- Cisplatin/Pemetrexed : In mesothelioma cells, this compound combined with cisplatin reduced cell viability more effectively than pemetrexed-cisplatin combinations. However, low-dose this compound regimens showed comparable efficacy to chemotherapy alone .
- Berberine/Mitoxantrone : this compound sensitized pancreatic cancer cells to berberine derivatives and reversed BCRP-mediated mitoxantrone resistance by inhibiting BCRP ATPase activity (IC50: 45.8 μM in BCRP+ cells) .
Transcriptional and Senescence Effects
- DUSP13 Activation: this compound, idasanutlin, and RG7112 synergize with actinomycin D to upregulate DUSP13, a phosphatase linked to stress responses. At 5 μM, these compounds induce DUSP13 independently .
- Senescence Induction : this compound triggers irreversible senescence in TP53-WT cells (e.g., HCT116), while MI-63 induces reversible growth arrest .
Resistance Mechanisms
- TP53 Mutations : this compound is ineffective in TP53-mutant cancers (e.g., Sézary cells) but enhances chemotherapy efficacy regardless of TP53 status .
- Isoform Heterogeneity : In liposarcomas, variable expression of MDM2-B, MDMX, and MDMX-S isoforms predicts heterogeneous responses to this compound .
Clinical and Pharmacological Advantages
Biological Activity
Nutlin-3A is an MDM2 antagonist that plays a significant role in the activation of the p53 tumor suppressor pathway, making it a promising candidate for cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and specific case studies demonstrating its efficacy.
This compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, which in turn induces apoptosis and cell cycle arrest in cancer cells with wild-type p53. The compound has an IC50 value of approximately 90 nM, indicating its potency as an MDM2 inhibitor .
Table 1: Effects of this compound on Various Cancer Cell Lines
Case Studies
- Glioblastoma Study : A study demonstrated that this compound induced significant apoptosis in glioblastoma cell lines with wild-type p53, while cells with mutant p53 were resistant to its effects. The treatment also enhanced the sensitivity of glioma cells to radiation therapy, suggesting a potential combinatory approach for treatment .
- Chronic Lymphocytic Leukemia : In another study involving primary CLL samples, this compound treatment led to a dose-dependent increase in apoptotic cells, with significant effects observed at 10 μM concentrations after 72 hours. This highlights its potential as a therapeutic agent in hematological malignancies .
- Adrenocortical Carcinoma : Research indicated that this compound effectively inhibited tumor growth in ACC models without causing toxicity in vivo. The compound reduced levels of hormones like cortisol and androgen, showcasing its multifaceted action beyond just inducing apoptosis .
Clinical Implications
This compound has shown promise not only in preclinical studies but also in potential clinical applications for various cancers characterized by wild-type p53. Its ability to activate p53 can lead to enhanced therapeutic outcomes when combined with other treatments such as chemotherapy or radiation.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate Nutlin-3A-induced p53 activation in cancer cell lines?
To confirm p53 activation, researchers should combine:
- Western blotting to detect increased p53 protein levels due to MDM2 inhibition .
- qPCR/RNA-seq to assess transcriptional activation of canonical p53 targets (e.g., CDKN1A/p21 for cell cycle arrest or BAX for apoptosis) .
- Functional assays such as cell cycle analysis (flow cytometry) to verify G1/S arrest and apoptosis assays (Annexin V/PI staining) .
Note: Use TP53 wild-type cell lines and include TP53-mutant controls to confirm specificity .
Q. How should researchers select appropriate cell line models for this compound studies?
- Prioritize cell lines with wild-type TP53 and MDM2 amplification status validated via COSMIC database or genomic sequencing .
- Include isogenic pairs (e.g., TP53 wild-type vs. knockout) to isolate p53-dependent effects .
- Assess baseline p53 activity using luciferase reporters or p53-target gene expression profiles .
Q. What are the critical controls for in vitro studies evaluating this compound efficacy?
- Solvent controls : DMSO at equivalent concentrations to this compound formulations .
- Negative controls : TP53-mutant cell lines or cells treated with inactive enantiomers (e.g., RG7112’s inactive form) .
- Positive controls : DNA-damaging agents (e.g., cisplatin) to benchmark p53-mediated apoptosis .
Advanced Research Questions
Q. How can conflicting data on this compound-induced apoptosis versus cell cycle arrest be resolved?
Discrepancies often arise from cell line-specific p53 pathway integrity :
- Gene expression profiling : Compare apoptosis-related genes (e.g., PUMA, NOXA) between responsive and resistant models. MDM2-amplified lines typically show robust apoptosis .
- Functional assays : Use siRNA knockdown of CDKN1A/p21 to determine if cell cycle arrest masks apoptotic potential .
- Co-treatment strategies : Combine this compound with agents that disable cell cycle checkpoints (e.g., WEE1 inhibitors) to force apoptosis .
Q. What methodologies optimize the design of this compound combination therapies?
- Synergy screening : Use matrix dosing (e.g., this compound + cisplatin) with Bliss or Chou-Talalay synergy analysis .
- Pharmacodynamic endpoints : Monitor dual pathway activation (e.g., p53 targets + DNA damage markers like γH2AX) .
- In vivo validation : Employ xenograft models with pharmacokinetic (PK) monitoring to align dosing schedules (e.g., staggered vs. concurrent administration) .
Q. How can researchers address this compound resistance in preclinical models?
- Mechanistic studies : Profile post-treatment changes in MDMX levels or mutations in p53-DNA binding domains .
- Resistance screens : Use CRISPR/Cas9 libraries to identify synthetic lethal partners of this compound .
- Tumor microenvironment (TME) analysis : Apply spatial transcriptomics to map metabolic adaptations (e.g., hexosamine biosynthesis) in resistant regions .
Q. What advanced pharmacokinetic (PK) modeling strategies are recommended for in vivo this compound studies?
- Physiologically based PK (PBPK) models : Incorporate species-specific parameters (e.g., hepatic clearance in mice) to predict human dosing .
- Compartmental analysis : Measure this compound penetration into sanctuary sites (e.g., brain) using LC-MS/MS .
- Tumor PK/PD integration : Correlate intratumoral drug levels with p53 activation biomarkers .
Q. Methodological Challenges & Solutions
Q. How can researchers validate this compound’s off-target effects in complex models?
- Proteomic profiling : Use mass spectrometry to identify non-MDM2 binding partners .
- Transcriptomic deconvolution : Compare this compound-treated vs. p53-knockout models to isolate p53-independent effects .
- Chemical probes : Co-treat with MDM2 degraders (e.g., PROTACs) to confirm on-target specificity .
Q. What emerging technologies enhance this compound mechanism studies?
- Spatial transcriptomics : Resolve TME heterogeneity in xenograft responses (e.g., immune-rich vs. metabolic niches) .
- Live-cell imaging : Track real-time p53 dynamics using fluorescent reporters in this compound-treated organoids .
- Single-cell sequencing : Identify rare resistant subpopulations with divergent p53 signaling .
Q. Data Interpretation & Reporting Standards
Q. How should researchers report contradictory findings in this compound studies?
- Contextualize variables : Disclose cell line-specific TP53 status, MDM2 copy number, and culture conditions .
- Multivariate analysis : Use linear regression to correlate MDM2 expression levels with apoptotic response .
- Transparency : Share raw RNA-seq data and PK parameters in public repositories for meta-analysis .
Q. What statistical frameworks are robust for analyzing this compound dose-response data?
Properties
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.